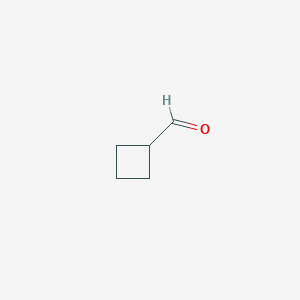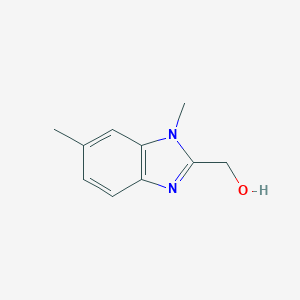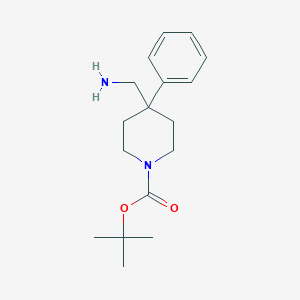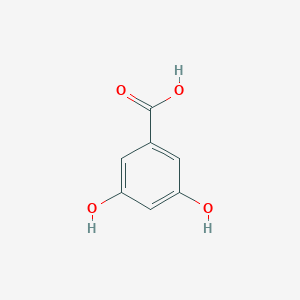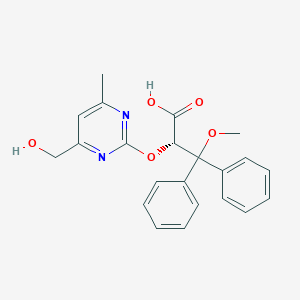
Chlorpyrifos oxon
概要
説明
Chlorpyrifos-oxon is an active metabolite of Chlorpyrifos, a potent phosphorylating agent that potently inhibits AChE . It can induce cross-linking between subunits of tubulin and disrupt microtubule function . In animals, chlorpyrifos transforms to chlorpyrifos-oxon, which is about 3000 times as potent against the nervous system as chlorpyrifos itself .
Synthesis Analysis
The synthesis of Chlorpyrifos oxon involves the transformation of Chlorpyrifos to Chlorpyrifos oxon . The OH initiated oxidation of Chlorpyrifos and its photooxidation product Chlorpyrifos-oxon were investigated at the large outdoor European Photoreactor (EUPHORE) .
Chemical Reactions Analysis
The chemical reactions involving Chlorpyrifos oxon have been studied in various contexts. For instance, the OH initiated oxidation of Chlorpyrifos and its photooxidation product Chlorpyrifos-oxon were investigated at the large outdoor European Photoreactor (EUPHORE) . Another study reported the presence of diethyl phosphate adducts on the side chains of glutamate, lysine, and tyrosine, as well as cross-links between glutamate and lysine .
科学的研究の応用
Environmental Science: Monitoring and Degradation
Chlorpyrifos oxon is monitored in environmental studies due to its toxicity and persistence. Research has developed methods like HPLC–MS/MS to track its degradation products and understand its hydrolysis under different conditions . This is crucial for assessing the environmental impact and developing remediation strategies.
Agriculture: Pesticide Efficacy and Safety
In agriculture, Chlorpyrifos oxon’s role is pivotal in enhancing the efficacy of pesticides. However, its use raises concerns regarding residue on crops and long-term soil health. Studies focus on its biological activity and the implications for food safety and sustainable farming practices .
Medical Research: Toxicology and Risk Assessment
Medical research delves into the toxicological effects of Chlorpyrifos oxon on human health. It is particularly noted for its potential to induce oxidative stress and disrupt acetylcholine metabolism, which can lead to neurological disorders. Understanding these effects is vital for public health risk assessments .
Biotechnology: Microbial Degradation
Biotechnological applications involve the use of microbial metabolism for the bioremediation of Chlorpyrifos oxon. Certain bacterial and fungal species can degrade this compound, which is beneficial for detoxifying contaminated environments .
Industrial Applications: Material Preservation
Industrially, Chlorpyrifos oxon can be involved in the treatment of materials to prevent pest infestations. Its role in preserving wood and other materials is significant, although the focus on safer alternatives is increasing due to environmental and health concerns .
Public Health: Exposure and Control Measures
Public health research investigates the exposure levels of Chlorpyrifos oxon among different populations and the associated health risks. This research informs regulatory decisions and the development of control measures to protect human health .
Analytical Chemistry: Detection and Quantification
In analytical chemistry, Chlorpyrifos oxon is a target for developing advanced detection and quantification techniques. These methods are essential for monitoring its presence in various matrices and ensuring compliance with safety standards .
Molecular Biology: Mechanisms of Action
Molecular biology studies focus on the mechanisms by which Chlorpyrifos oxon exerts its effects at the cellular level. Insights into its interaction with biological molecules contribute to the understanding of its mode of action and potential risks .
作用機序
Target of Action
Chlorpyrifos oxon (CPF-oxon) primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the regulation of neurotransmission in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, CPF-oxon leads to an accumulation of acetylcholine, causing prolonged nerve transmission .
Mode of Action
CPF-oxon inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing neurotoxic symptoms and potentially death at high doses . CPF-oxon is the primary neurotoxic agent, more potent than its parent compound, chlorpyrifos .
Pharmacokinetics
Studies on chlorpyrifos, the parent compound, suggest that it is metabolized via the cytochrome p450 system to cpf-oxon and then to 3,5,6-trichloro-2-pyridinol (tcp) in the liver
Result of Action
CPF-oxon’s inhibition of AChE leads to neurotoxic effects, including neurodevelopmental problems and changes in neuronal functioning . It has been demonstrated that CPF and CPF-oxon are dopaminergic neurotoxicants, suggesting irreversible dopaminergic neurotoxicity . CPF-oxon also affects estrogen receptor, pregnane X receptor, and peroxisome proliferator-activated receptor gamma pathways .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of CPF-oxon. Prophylactic applications of CPF affect soil fertility and modify soil microbial community structure . Bioremediation through microbial metabolism is an eco-friendly process for CPF removal from the environment . CPF-oxon’s toxicity can also be influenced by environmental factors such as its presence in the rhizosphere .
Safety and Hazards
Chlorpyrifos oxon is considered moderately hazardous to humans. Exposure surpassing recommended levels has been linked to neurological effects, persistent developmental disorders, and autoimmune disorders . They cause major toxicities such as AChE inhibition, oxidative stress, and endocrine disruption . Further, it can have adverse hematological, musculoskeletal, renal, ocular, and dermal effects .
将来の方向性
特性
IUPAC Name |
diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMOUPHCTWPNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038666 | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorpyrifos oxon | |
CAS RN |
5598-15-2 | |
| Record name | Chlorpyrifos oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropyrifos oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPYRIFOS OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RC6H1MPX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Chlorpyrifos Oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate), the active metabolite of the insecticide Chlorpyrifos, exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE) [, , , ]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and causing overstimulation of cholinergic receptors. This overstimulation manifests as acute cholinergic toxicity, characterized by symptoms like tremors, seizures, respiratory distress, and even death [, ].
ANone: While the provided research articles do not delve into detailed spectroscopic data, we can provide the basic information:
A: Chlorpyrifos Oxon itself does not exhibit catalytic properties. It acts as an irreversible inhibitor of enzymes like AChE and potentially other serine hydrolases [, , , , ]. Its primary application, stemming from its potent AChE inhibition, has been as an insecticide [, , ].
ANone: The provided research articles do not delve into computational chemistry or QSAR modeling of Chlorpyrifos Oxon.
A: As mentioned earlier, Chlorpyrifos Oxon is unstable in aqueous solutions, undergoing rapid hydrolysis to TCP []. Its formulation as an insecticide generally involves the parent compound, Chlorpyrifos, which is then metabolically activated to the more potent oxon form in vivo [, , ].
ANone: The provided research focuses on the toxicological and biochemical aspects of Chlorpyrifos Oxon. For detailed SHE regulations, you should consult relevant regulatory agencies and guidelines.
ANone: While the provided research does not present a complete PK/PD profile, it reveals crucial information:
- Absorption: Chlorpyrifos, the precursor to Chlorpyrifos Oxon, can be absorbed through various routes, including dermal, inhalation, and oral exposure [].
- Distribution: Following absorption, both Chlorpyrifos and its oxon metabolite can distribute to various tissues, including the brain [, ].
- Metabolism: Chlorpyrifos is metabolized to the more potent Chlorpyrifos Oxon by cytochrome P450 enzymes [, , , ].
- Excretion: Both Chlorpyrifos and its metabolites are primarily eliminated via urine [].
- Pharmacodynamics: The primary mechanism of action is irreversible AChE inhibition [, , , , ].
A: Research indicates that resistance to Chlorpyrifos and its oxon can develop, primarily through the increased expression of detoxification enzymes like carboxylesterases [, ]. One study found that the mosquito Culex pipiens, exhibiting resistance to organophosphates, displayed high levels of esterase B1 activity. This enzyme appears to sequester Chlorpyrifos Oxon, thereby reducing its interaction with AChE and conferring resistance [].
A: Chlorpyrifos Oxon is a highly toxic compound [, , ]. It exerts acute toxicity primarily through AChE inhibition [, , , , ]. Beyond acute effects, research suggests potential long-term consequences, including neurodevelopmental toxicity [, , ]. Animal studies show that exposure to Chlorpyrifos Oxon during critical developmental windows can lead to lasting behavioral and cognitive deficits [, , ].
ANone: The provided research does not focus on drug delivery or targeting strategies for Chlorpyrifos Oxon, as it is a toxic insecticide rather than a therapeutic agent.
A: One of the primary biomarkers of Chlorpyrifos Oxon exposure is the inhibition of AChE activity in blood and tissues [, , ]. Additionally, researchers have explored the detection of diethoxyphosphotyrosine adducts in proteins as a potential biomarker for chronic exposure [, , ].
ANone: Common analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify Chlorpyrifos Oxon and its metabolites in various matrices, including blood, tissues, and environmental samples [, , ].
- High-Performance Liquid Chromatography (HPLC): This method is also used to separate and quantify Chlorpyrifos Oxon and its metabolites [, , , ].
- Mass Spectrometry (MS): This technique is frequently coupled with separation methods like GC and HPLC to identify and quantify Chlorpyrifos Oxon adducts on proteins, providing insights into its mechanisms of toxicity [, , , ].
A: Chlorpyrifos Oxon, as a potent insecticide, raises significant environmental concerns []. It is toxic to a broad range of organisms, including birds, fish, and beneficial insects []. While its degradation in the environment is relatively rapid, it can persist for extended periods in certain conditions, leading to bioaccumulation and potential long-term ecological effects [].
A: Yes, research on Chlorpyrifos Oxon exemplifies cross-disciplinary collaboration. For instance, toxicological studies often utilize analytical chemistry techniques like GC-MS and HPLC to quantify exposure and identify biomarkers [, , ]. Furthermore, understanding the interactions of Chlorpyrifos Oxon with its molecular targets like AChE and muscarinic receptors requires expertise in biochemistry and molecular biology [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
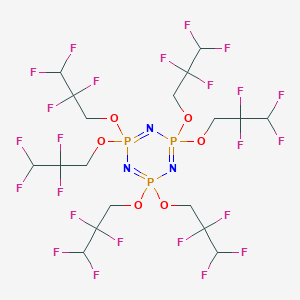

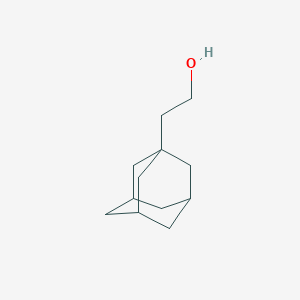
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
